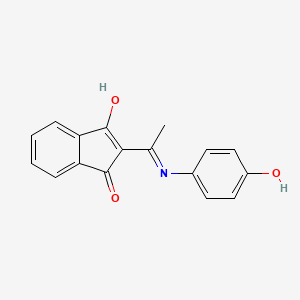

2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

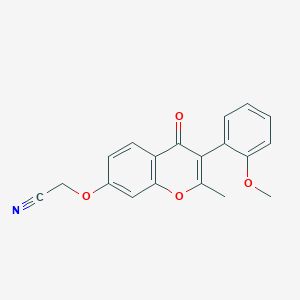

“2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . The name of the compound is this compound .

Synthesis Analysis

The synthesis of indane-1,3-dione derivatives has been extensively studied . The structure of the product of the condensation reaction between 2-acetylindan-1,3-dione and aniline has been investigated in the gas phase, solution, and solid state using a combination of quantum-chemical calculations, NMR and IR spectroscopies, and X-ray crystallography .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H13NO3 . The molecular weight is 279.29 . The structure of the product of the condensation reaction between 2-acetylindan-1,3-dione and aniline has been confirmed by X-ray crystallography .

Chemical Reactions Analysis

Indane-1,3-dione is a versatile building block used in numerous chemical reactions . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented . The reaction of 2-acetyl-indane-1,3-dione with aniline yields an enamine as a product .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 279.29 . Other properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

Structural Characterization

2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione, a derivative of indan-1,3-dione, has been studied for its structural properties through various analytical techniques. In one study, the solid-state structures of 2-(4-hydroxyphenyl)-substituted phenalene-1,3-dione and indan-1,3-dione were investigated using solid-state NMR, single crystal X-ray analyses, and quantum chemical calculations. This research demonstrated that the compound exists as a diketo tautomer, highlighting its unique structural characteristics (Marinov et al., 2014).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of indan-1,3-dione derivatives have been extensively explored. For instance, reactions of amines and formaldehyde/aryl aldehydes with 1-(2-hydroxyphenyl)-1,3-butanedione have been studied, showing the formation of imines and chalcones, among other products. This work illustrates the compound's versatility in organic synthesis and potential applications in developing novel chemical entities (Potnis & Samant, 2002).

Anticancer Activity

The anticancer properties of derivatives have also been a subject of study. A novel thiophenylchromane derivative was synthesized and evaluated for its anticancer activities, showing moderate activity against cancer cell lines. Such studies indicate the potential therapeutic applications of these compounds in cancer treatment (Vaseghi et al., 2021).

Optical and Material Applications

Research has also delved into the optical properties of indan-1,3-dione derivatives. Arylmethylene-1,3-indandione based molecular glasses were investigated for their third-order optical non-linearity, revealing promising applications in non-linear optical materials. This research highlights the potential of these compounds in developing new materials for optical technologies (Seniutinas et al., 2012).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of 2-arylidene indan-1,3-diones have been explored, with some derivatives showing promising activities. This suggests the potential use of these compounds in developing new antimicrobial and antifungal agents (Sarvesh Pandey & Nizamuddin, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indane-1,3-dione derivatives, have been associated with various biological activities, including biosensing, bioactivity, and bioimaging .

Mode of Action

It’s worth noting that isoindoline and isoindoline-1,3-dione derivatives have shown potential as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This suggests that 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione might interact with its targets in a similar manner.

Result of Action

Similar compounds have shown potential in various applications, including medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (nlo) applications .

Properties

IUPAC Name |

3-hydroxy-2-[N-(4-hydroxyphenyl)-C-methylcarbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10(18-11-6-8-12(19)9-7-11)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,19-20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJZCTXPBNMHJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)

![Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2800260.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)

![N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2800267.png)

![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)